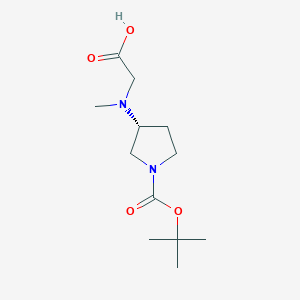

(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a carboxymethyl-methyl-amino substituent at the 3-position. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological receptors and enzymes . The tert-butyl ester moiety enhances lipophilicity, facilitating membrane permeability, while the carboxymethyl-methyl-amino group provides a polar functional handle for further derivatization or interaction with biological targets .

Synthetic routes for related pyrrolidine tert-butyl esters often involve multi-step protocols, such as the tosylation of hydroxyl intermediates (e.g., as described in for a structurally analogous compound) or nucleophilic substitution reactions .

Properties

IUPAC Name |

2-[methyl-[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-6-5-9(7-14)13(4)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMENBIYWCPCIQK-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 199336-83-9, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies that illustrate its significance in pharmaceutical research.

- Molecular Formula : C₁₂H₂₂N₂O₄

- Molecular Weight : 258.314 g/mol

- IUPAC Name : tert-butyl (R)-3-(carboxymethyl)-3-(methylamino)pyrrolidine-1-carboxylate

- Structure : The compound features a pyrrolidine ring with carboxymethyl and methylamino substituents, contributing to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the amino and carboxyl groups suggests potential interactions with amino acid transporters and receptors.

Pharmacological Effects

- Neuroprotective Properties : Studies have shown that related pyrrolidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases. These compounds may mitigate oxidative stress and inflammation in neuronal cells.

- Antidepressant Activity : Some analogs have been investigated for their antidepressant-like effects in animal models, potentially through modulation of monoamine neurotransmitter systems.

- Anti-inflammatory Effects : Evidence suggests that these compounds can reduce inflammatory markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of a series of pyrrolidine derivatives, including this compound. The results demonstrated significant reductions in neuronal cell death in models of oxidative stress, supporting the compound's potential as a neuroprotective agent .

Study 2: Antidepressant-Like Activity

In a behavioral study assessing the antidepressant-like activity of various pyrrolidine derivatives, it was found that compounds with structural similarities to this compound produced significant reductions in despair behaviors in forced swim tests . This suggests a possible mechanism involving serotonin and norepinephrine modulation.

Study 3: Anti-inflammatory Mechanisms

Research published in Pharmaceutical Biology highlighted the anti-inflammatory properties of related compounds. The study indicated that these derivatives inhibited pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for their therapeutic potential in treating inflammatory conditions .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₄ |

| Molecular Weight | 258.314 g/mol |

| Neuroprotective Activity | Significant reduction in cell death |

| Antidepressant Activity | Reduced despair behaviors |

| Anti-inflammatory Activity | Inhibition of cytokines |

Scientific Research Applications

Medicinal Chemistry

(R)-3-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester has garnered attention in medicinal chemistry for its potential as a precursor in the synthesis of bioactive compounds. Its structural similarity to amino acids makes it a candidate for developing new pharmaceuticals targeting various biological pathways.

- Case Study : Research has indicated that derivatives of this compound exhibit activity against certain types of cancer cells, highlighting its potential role in cancer therapy.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems positions it as a valuable tool in neuropharmacological studies. Its structural features allow for modulation of neurotransmitter release and receptor activity.

- Case Study : Investigations into its effects on synaptic transmission have shown promise in understanding mechanisms underlying neurological disorders such as depression and anxiety.

Biochemical Research

In biochemical applications, this compound serves as a building block for synthesizing peptides and proteins. Its incorporation into peptide chains can enhance solubility and stability.

- Case Study : Studies have demonstrated that peptides containing this compound exhibit improved pharmacokinetic properties, making them suitable candidates for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations and Structural Analogues

Functional Group Impact on Bioactivity

- Carboxymethyl vs. Sulfonyl Groups : The carboxymethyl group in the target compound offers a carboxylic acid precursor, enabling pH-dependent solubility, whereas sulfonyl groups (e.g., ) improve resistance to enzymatic degradation .

- Amino Acid Derivatives: Compounds with amino-acetylamino substituents () exhibit enhanced water solubility and are often used in peptide mimetics .

- Heteroaromatic Modifications : Thiophene-containing analogues () display increased lipophilicity, favoring blood-brain barrier penetration in neurological drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.